

Application Notes and Protocols for ACY-775 in Metabolic Disorder Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] While initial research has focused on its therapeutic potential in neurodegenerative diseases and cancer, emerging evidence on the role of HDAC6 in metabolic regulation suggests that ACY-775 could be a valuable tool for studying and potentially treating metabolic disorders such as obesity and type 2 diabetes. This document provides an overview of ACY-775, a rationale for its application in metabolic research, and detailed protocols for preclinical evaluation.

Mechanism of Action

ACY-775 selectively inhibits the enzymatic activity of HDAC6, a primarily cytoplasmic deacetylase. The most well-characterized substrate of HDAC6 is α -tubulin. Inhibition of HDAC6 by **ACY-775** leads to the hyperacetylation of α -tubulin, which can affect microtubule dynamics, intracellular transport, and other cellular processes. Unlike many other HDAC inhibitors that target nuclear HDACs and broadly affect gene expression, the selectivity of **ACY-775** for cytoplasmic HDAC6 suggests a more targeted mechanism of action with a potentially better safety profile.

Quantitative Data for ACY-775



The following tables summarize the known quantitative data for **ACY-775** based on existing studies.

Table 1: In Vitro Inhibitory Activity of ACY-775

Target	IC50 (nM)	Selectivity vs. Class I HDACs	Reference
HDAC6	7.5	~700-fold	[3]
Class II HDACs (other than HDAC6)	>1000	N/A	[3]

Table 2: In Vivo Pharmacokinetic and Dosing Information for ACY-775 in Mice

Parameter	Value	Dosing Conditions	Reference
Administration Route	Intraperitoneal (i.p.) injection	In 0.75% DMSO in 0.9% saline	[3]
Dose Range	5 - 50 mg/kg	Acute and repeated dosing	[1][3]
Plasma Half-life	~12 minutes	Following a 50 mg/kg i.p. injection	[3]
Brain Penetrance	AUCBrain/AUCPlasm a > 1	Over 2 hours post- injection	[3]
Target Engagement	Increased α-tubulin acetylation in the brain	Observed with 5 mg/kg and 50 mg/kg doses	[1][3]

Rationale for ACY-775 in Metabolic Disorder Studies

While direct studies of **ACY-775** in metabolic disorders are not yet widely published, a strong rationale for its investigation stems from the known roles of its target, HDAC6, in metabolic processes.

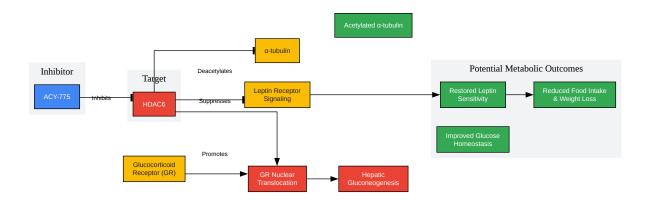


- Leptin Sensitivity and Obesity: Studies have shown that inhibition of HDAC6 can restore leptin sensitivity in diet-induced obese mice, leading to reduced food intake, decreased fat mass, and significant weight loss. This suggests a critical role for HDAC6 in the regulation of leptin signaling.
- Glucose Homeostasis: HDAC6 has been implicated in the regulation of glucose metabolism.
 For instance, HDAC6 is involved in glucocorticoid-induced hepatic gluconeogenesis, and its inhibition can improve glucose tolerance and insulin sensitivity.
- Mitochondrial Function: HDAC6 activity has been linked to mitochondrial function and dynamics, which are often impaired in metabolic diseases.

Given that **ACY-775** is a potent and selective HDAC6 inhibitor, it represents a valuable chemical probe to further elucidate the role of HDAC6 in these metabolic pathways and to evaluate its therapeutic potential.

Signaling Pathways and Experimental Workflows

HDAC6 Inhibition and Its Potential Impact on Metabolic Pathways



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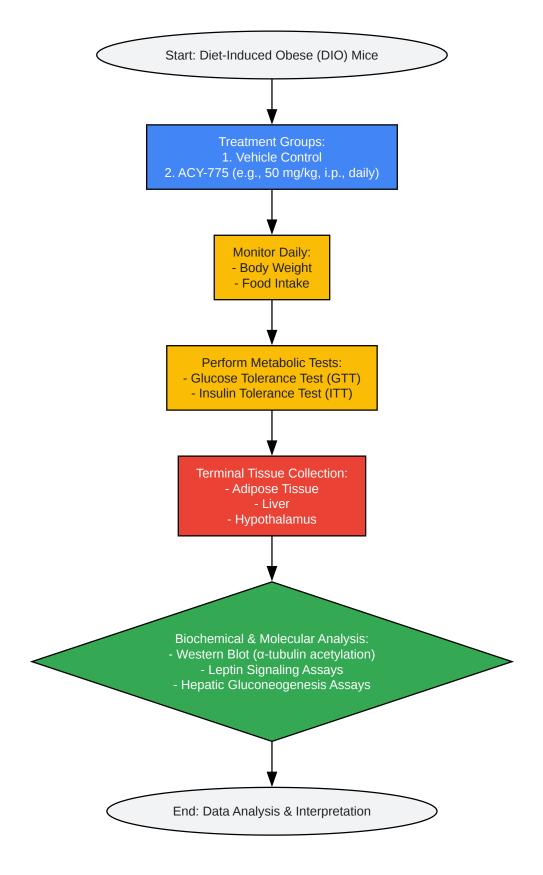




Caption: Proposed mechanism of **ACY-775** in metabolic regulation.

Proposed Experimental Workflow for Evaluating **ACY-775** in a Diet-Induced Obesity Mouse Model





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